

Application Note: Live-Cell Imaging of Vamotinib's Effects on Cell Morphology

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Compound of Interest

Compound Name: Vamotinib

Cat. No.: B10786111

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Audience: Researchers, scientists, and drug development professionals.

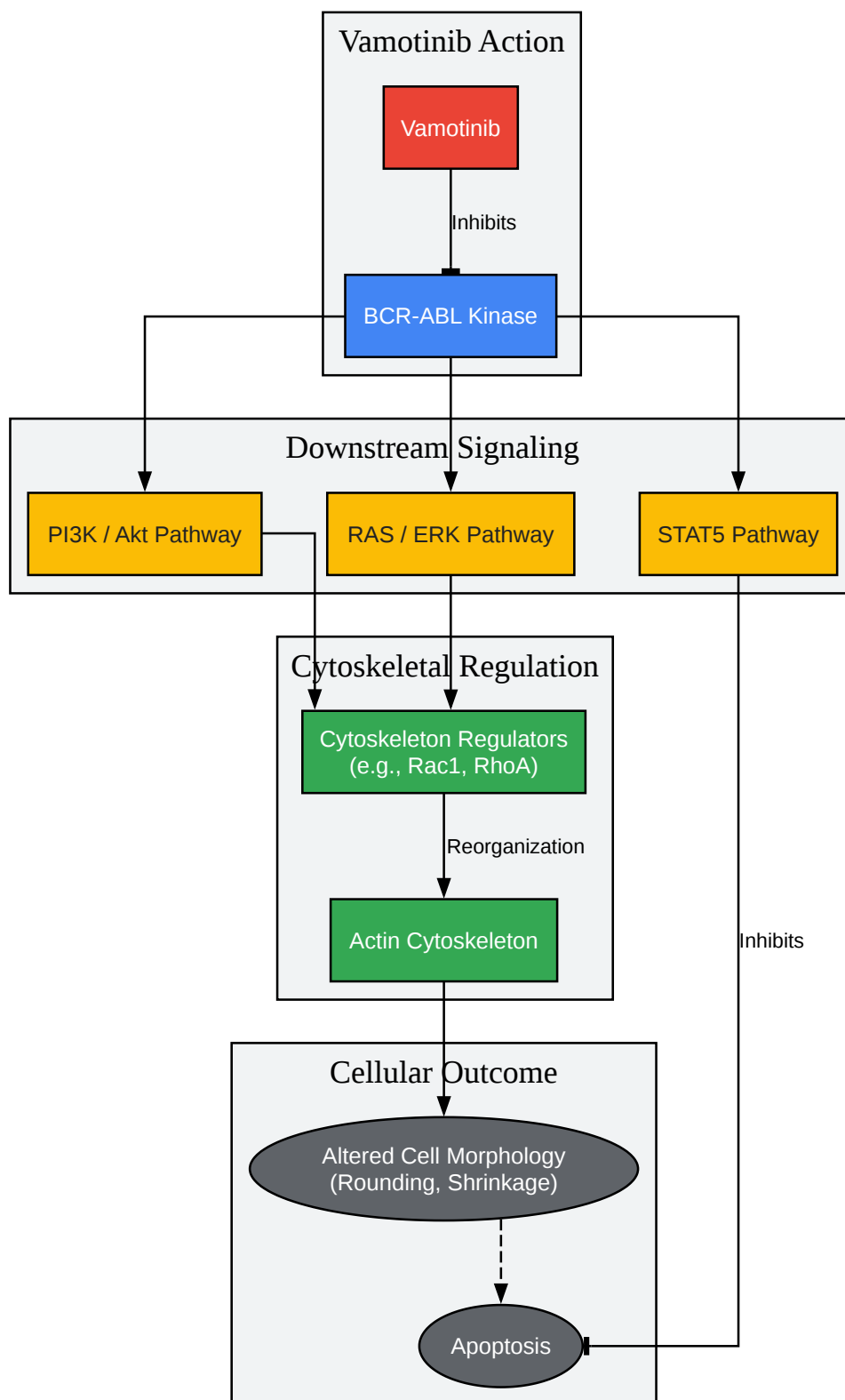
Introduction

Vamotinib (also known as PF-114) is a third-generation, orally active tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein.^{[1][2][3]} It is effective against wild-type BCR-ABL and various mutated forms, including the highly resistant T315I "gatekeeper" mutation, a common cause of treatment failure in Philadelphia chromosome-positive (Ph+) leukemias like chronic myeloid leukemia (CML).^{[2][4][5]} The primary mechanism of **Vamotinib** involves inhibiting the autophosphorylation of BCR-ABL, which in turn blocks downstream signaling pathways, leading to anti-proliferative effects and the induction of apoptosis.^[1]

Observing changes in cell morphology provides crucial insights into a drug's mechanism of action and its impact on fundamental cellular processes such as proliferation, motility, and apoptosis.^{[6][7]} Live-cell imaging is an indispensable tool for this purpose, enabling the kinetic, real-time monitoring of cellular responses to therapeutic agents without the artifacts associated with cell fixation.^{[8][9][10]} This application note provides a detailed protocol for using automated live-cell imaging to quantitatively analyze the morphological changes induced by **Vamotinib** in a CML cell line.

Vamotinib's Proposed Signaling Pathway and Effect on Cytoskeleton

The BCR-ABL oncoprotein constitutively activates multiple downstream pathways, including the PI3K/Akt and Ras/MAPK cascades, which are critical for cell survival and proliferation.[11] These pathways also intersect with regulators of the actin cytoskeleton, such as the Rho family of small GTPases (Rac1, RhoA, Cdc42). Deregulation of the cytoskeleton is a known factor in cancer progression and can influence a cell's response to treatment.[12][13] By inhibiting BCR-ABL, **Vamotinib** is hypothesized to disrupt these signaling networks, leading to cytoskeletal reorganization and subsequent changes in cell morphology, such as cell rounding, shrinkage, and membrane blebbing, which are characteristic features of apoptosis.[14]

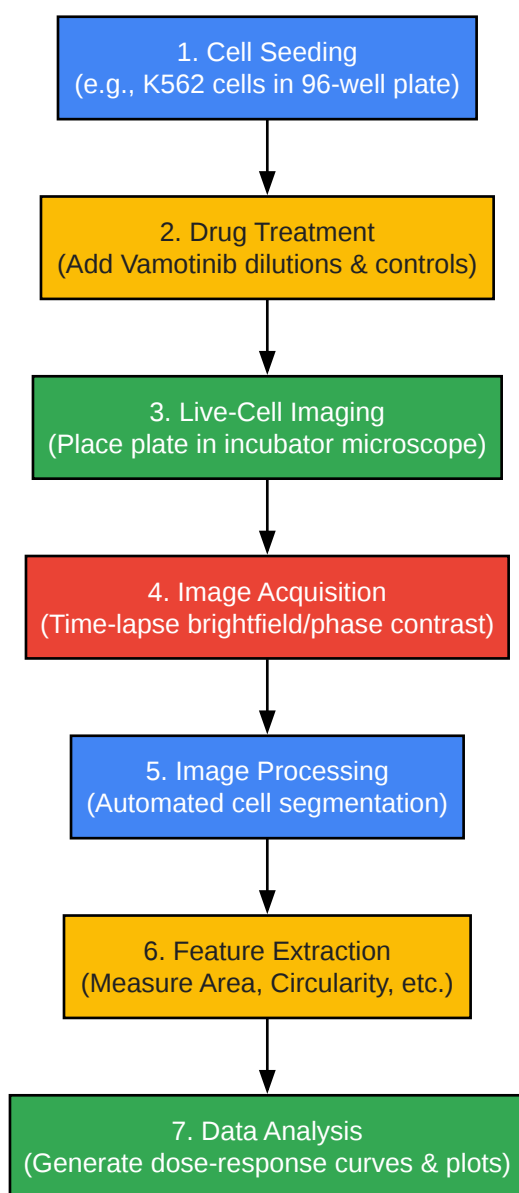


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Caption: Vamotinib's proposed mechanism of altering cell morphology.

Experimental Workflow

The overall workflow involves cell preparation, treatment with **Vamotinib**, automated image acquisition over time using a live-cell imaging system, and subsequent image analysis to extract quantitative morphological data.[8][15]



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Caption: Experimental workflow for morphological analysis.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format compatible with automated live-cell imaging platforms (e.g., Incucyte®, Cytation 5).[8]

Materials and Reagents

- Cell Line: K562 (human CML cell line, BCR-ABL positive).
- Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Vamotinib** (PF-114): Stock solution in DMSO (e.g., 10 mM).
- Control Vehicle: Sterile DMSO.
- Equipment:
 - 96-well flat-bottom cell culture plates.
 - Automated live-cell imaging system with environmental control (37°C, 5% CO₂).
 - Standard cell culture incubator and biosafety cabinet.

Cell Seeding

- Culture K562 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show >95% viability.
- Harvest and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 4-6 hours at 37°C and 5% CO₂ to allow cells to settle.

Vamotinib Preparation and Treatment

- Prepare a serial dilution of **Vamotinib** in culture medium from the 10 mM DMSO stock. A suggested final concentration range is 1 nM to 1000 nM.[1]

- Prepare a vehicle control using the same final concentration of DMSO as in the highest **Vamotinib** dose.
- Gently add 100 μ L of the 2x concentrated drug dilutions or vehicle control to the appropriate wells to achieve a final volume of 200 μ L.
- Include "no-treatment" control wells containing only cells in medium.

Live-Cell Imaging and Data Acquisition

- Place the 96-well plate into the live-cell imaging system pre-warmed to 37°C with a 5% CO₂ atmosphere.
- Set up the image acquisition parameters:
 - Imaging Mode: Phase contrast or brightfield to visualize cell morphology without fluorescent labels.
 - Objective: 10x or 20x.
 - Acquisition Schedule: Capture images every 1-2 hours for a total duration of 48-72 hours.
 - Fields per Well: Acquire at least 4-9 non-overlapping images per well to ensure robust data.[\[16\]](#)

Image Processing and Quantitative Analysis

- Utilize the integrated software of the live-cell imaging system or export images for analysis with software like ImageJ/Fiji or CellProfiler.
- Cell Segmentation: Apply an image analysis workflow to automatically detect and outline individual cells in each image. This creates a "mask" for each cell.[\[8\]](#)
- Feature Extraction: From the segmented cell masks, calculate various morphological parameters over time.[\[17\]](#)[\[18\]](#) Key parameters include:
 - Cell Area (μ m²): The total area of the cell.

- Circularity/Roundness: A measure of how close the cell shape is to a perfect circle (a value of 1.0 is a perfect circle).
- Aspect Ratio: The ratio of the major to the minor axis of the cell.
- Perimeter (μm): The length of the cell boundary.

Data Presentation and Interpretation

Quantitative data should be summarized to compare the effects of different **Vamotinib** concentrations over time against the vehicle control.

Quantitative Data Summary

Time (Hours)	Treatment	Average Cell Area (μm ²) (± SD)	Average Circularity (± SD)	Average Aspect Ratio (± SD)
0	Vehicle Control	255 (± 30)	0.85 (± 0.05)	1.45 (± 0.12)
Vamotinib (10 nM)	253 (± 28)	0.86 (± 0.04)	1.44 (± 0.11)	
Vamotinib (100 nM)	256 (± 31)	0.85 (± 0.05)	1.46 (± 0.13)	
24	Vehicle Control	260 (± 35)	0.84 (± 0.06)	1.48 (± 0.15)
Vamotinib (10 nM)	220 (± 25)	0.90 (± 0.04)	1.25 (± 0.10)	
Vamotinib (100 nM)	185 (± 22)	0.94 (± 0.03)	1.15 (± 0.08)	
48	Vehicle Control	265 (± 38)	0.83 (± 0.07)	1.50 (± 0.16)
Vamotinib (10 nM)	190 (± 23)	0.93 (± 0.04)	1.18 (± 0.09)	
Vamotinib (100 nM)	150 (± 20)	0.97 (± 0.02)	1.08 (± 0.05)	

Interpretation of Results

- **Decreased Cell Area:** A dose- and time-dependent decrease in the average cell area suggests cellular shrinkage, a hallmark of apoptosis induced by **Vamotinib**.
- **Increased Circularity & Decreased Aspect Ratio:** As cells undergo apoptosis, they often lose their irregular shape, detach from surfaces (if adherent), and become more rounded. An increase in circularity towards 1.0 and a decrease in the aspect ratio are quantitative indicators of this process.[14]
- **Kinetics:** The time-lapse data allows for the determination of the onset and rate of these morphological changes, providing valuable kinetic information about the drug's action.[6]

Conclusion

Live-cell imaging provides a powerful, high-throughput method for the quantitative assessment of **Vamotinib**'s effects on cell morphology. This approach offers dynamic, real-time measurements of cellular responses, revealing key mechanistic details such as the induction of apoptosis. The detailed protocol and analysis workflow described herein can be adapted to study other compounds and cell types, making it a valuable tool in drug discovery and fundamental cancer research.

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